(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-7-8-13(9-12(11)2)15-6-4-3-5-14(15)10-16/h3-9H,10,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHVFVQWKBTWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262668 | |
| Record name | 3′,4′-Dimethyl[1,1′-biphenyl]-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-10-9 | |
| Record name | 3′,4′-Dimethyl[1,1′-biphenyl]-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′,4′-Dimethyl[1,1′-biphenyl]-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Biphenyl and Methanamine Chemical Space
The unique properties of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine can be understood by examining its constituent parts: the biphenyl (B1667301) core and the methanamine side chain.
The biphenyl unit consists of two phenyl rings linked by a single bond. This arrangement results in a semi-rigid structure where the two rings can rotate relative to each other. The degree of this rotation is influenced by the presence of substituents on the rings. This structural feature is crucial in the design of molecules that require a specific three-dimensional conformation to interact with biological targets or to self-assemble into organized materials. Biphenyl derivatives are prevalent in a wide array of applications, from pharmaceuticals to organic light-emitting diodes (OLEDs) and liquid crystals. rsc.org
The methanamine group (-CH2NH2) introduces a primary amine, a versatile functional group in organic synthesis. The amine's basicity and nucleophilicity allow it to participate in a wide range of chemical reactions, making it a valuable handle for synthesizing more complex molecules. For instance, it can be acylated, alkylated, or used in the formation of imines and amides.
Comparative Properties of Parent Scaffolds
| Feature | Biphenyl | Methanamine |
| Structure | Two linked phenyl rings | Methyl group attached to an amino group |
| Key Properties | Aromatic, semi-rigid, hydrophobic | Basic, nucleophilic, reactive |
| Common Roles | Core scaffold in drugs and materials | Building block in organic synthesis |
Research Significance and Future Trajectories for 3 ,4 Dimethyl 1,1 Biphenyl 2 Yl Methanamine
Retrosynthetic Analysis and Strategic Disconnections for this compound
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.inicj-e.org The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. ias.ac.inicj-e.org For this compound, two primary strategic disconnections are evident:
C-N Bond Disconnection: The most logical initial disconnection is at the carbon-nitrogen bond of the methanamine group. This functional group interconversion (FGI) approach simplifies the target molecule to a more stable precursor, such as a 2-(halomethyl) or 2-(hydroxymethyl) substituted biphenyl. This transforms the challenge into forming the biphenyl core and then introducing the nitrogen functionality.
C-C Biphenyl Bond Disconnection: The central carbon-carbon bond connecting the two phenyl rings is the second key disconnection. This breaks the biphenyl scaffold into two simpler substituted benzene (B151609) rings. This step is typically envisioned as the reverse of a cross-coupling reaction.
Following this analysis, a plausible retrosynthetic pathway is outlined:
Target Molecule: this compound
First Disconnection (C-N): Leads to precursor A , 2-(bromomethyl)-3',4'-dimethyl-1,1'-biphenyl. This precursor can be accessed from 2,3',4'-trimethyl-1,1'-biphenyl via benzylic bromination.
Second Disconnection (C-C): Disconnecting the biphenyl bond of the trimethyl-biphenyl precursor leads to two simpler starting materials: B , 1-bromo-2-methylbenzene, and C , (3,4-dimethylphenyl)boronic acid.
This retrosynthetic strategy establishes a clear and logical path for the forward synthesis, beginning with the construction of the biphenyl core followed by the installation of the methanamine group.
Classical Synthetic Routes to this compound Precursors
The formation of the C-C bond to create the biphenyl skeleton is a cornerstone of this synthesis. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation. beilstein-journals.orgrsc.org The Suzuki-Miyaura coupling is particularly prominent due to its mild reaction conditions, high functional group tolerance, and the commercial availability of boronic acid reagents. rsc.org
In the context of synthesizing the precursor, 2,3',4'-trimethyl-1,1'-biphenyl, a Suzuki-Miyaura coupling reaction would involve reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Role in Reaction |
|---|---|---|
| Aryl Halide | 1-Bromo-2-methylbenzene | Electrophile |
| Arylboronic Acid | (3,4-Dimethylphenyl)boronic acid | Nucleophile |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and neutralizes byproducts |
| Solvent | Toluene, Dioxane, THF/H₂O | Solubilizes reactants and facilitates reaction |
The general mechanism for this coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. rsc.org Other notable aryl coupling reactions include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents), which also provide efficient routes to unsymmetrical biphenyls. rsc.org
Once the 2,3',4'-trimethyl-1,1'-biphenyl core is constructed, the next stage involves functionalizing the 2-methyl group to introduce the amine. A common and effective strategy is a two-step process involving benzylic halogenation followed by nucleophilic substitution.
Benzylic Halogenation: The methyl group at the 2-position can be selectively brominated using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. This yields the key intermediate, 2-(bromomethyl)-3',4'-dimethyl-1,1'-biphenyl.
Nucleophilic Substitution: The resulting benzylic bromide is an excellent electrophile for substitution with a nitrogen nucleophile. Several methods can be employed:
Gabriel Synthesis: Reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis provides the primary amine with high purity, avoiding over-alkylation.
Azide (B81097) Displacement: Substitution with sodium azide (NaN₃) to form a benzylic azide, followed by reduction using reagents like LiAlH₄, H₂/Pd-C, or the Staudinger reaction (PPh₃, H₂O), cleanly yields the desired methanamine.
Direct Amination: While less common for primary amine synthesis due to potential for multiple alkylations, reaction with a large excess of ammonia (B1221849) can be used.
Table 2: Common Amination Strategies
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Gabriel Synthesis | 1. Potassium Phthalimide2. Hydrazine | High yield of primary amine, avoids over-alkylation. | Requires a harsh hydrolysis/hydrazinolysis step. |
| Azide Reduction | 1. Sodium Azide2. LiAlH₄ or H₂/Catalyst | Clean reaction, high yields. | Sodium azide is toxic and potentially explosive. |
Modern and Sustainable Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more efficient and sustainable catalytic systems. For the C-C bond-forming step, significant advances have been made in catalyst design to improve reaction rates, lower catalyst loadings, and expand substrate scope, even to less reactive aryl chlorides. researchgate.net Catalysts based on palladium nanoparticles or complexes with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Herrmann-type ligands) are highly effective. beilstein-journals.org Iron-catalyzed and nickel-catalyzed cross-coupling reactions are also gaining prominence as more economical and less toxic alternatives to palladium. researchgate.net
For C-N bond formation, modern approaches focus on direct C-H amination, which would be a highly atom-economical route. However, selective C-H amination of a specific methyl group in the presence of other aromatic C-H bonds remains a significant challenge. More practical catalytic advancements lie in the reduction of the intermediate azide or a corresponding nitrile. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) with a palladium catalyst, offers a safer and more experimentally convenient alternative to using high-pressure hydrogen gas or pyrophoric metal hydrides.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. For the synthesis of this compound, several steps could be adapted to a flow process:
Aryl Coupling: Performing Suzuki-Miyaura reactions in a heated flow reactor can significantly reduce reaction times from hours to minutes. The use of packed-bed reactors with immobilized palladium catalysts (heterogeneous catalysis) simplifies product purification and allows for catalyst recycling, enhancing sustainability. researchgate.net
Hazardous Reactions: The conversion of the benzylic bromide to an azide using sodium azide is inherently risky in large-scale batch reactions. In a flow system, only small amounts of the hazardous azide intermediate are present at any given time, dramatically improving safety. Subsequent reduction steps can also be performed in-line.
The integration of these key steps into a continuous, multi-stage flow process could enable the automated and scalable production of the target molecule with improved safety, efficiency, and process control.
Chemoenzymatic and Biocatalytic Pathways
The synthesis of chiral amines through biocatalysis is a cornerstone of green chemistry, offering high selectivity under mild conditions. nih.gov For a sterically hindered molecule like this compound, amine transaminases (TAs) present a promising chemoenzymatic route. nih.gov This pathway typically involves the asymmetric synthesis from a prochiral ketone or aldehyde precursor, in this case, 2-formyl-3',4'-dimethyl[1,1'-biphenyl]. The transaminase enzyme catalyzes the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or L-alanine, to the carbonyl group of the biphenyl precursor, creating the desired chiral amine. qub.ac.uk
The primary challenge in this biocatalytic approach is the steric hindrance imposed by the bulky, substituted biphenyl structure. Wild-type transaminases often exhibit low or no activity towards such large substrates. researchgate.netmdpi.com Consequently, rational design and directed evolution of transaminases are crucial for developing effective biocatalysts. researchgate.net Research on analogous bulky substrates, such as 2-acetylbiphenyl, has demonstrated that enzyme engineering can overcome these limitations. By modifying the enzyme's active site through targeted mutations, the binding pocket can be enlarged and its hydrophobicity adjusted to better accommodate the substrate. researchgate.net
For instance, studies on a transaminase from Vibrio fluvialis, which initially showed no activity for 2-acetylbiphenyl, led to a rationally designed variant with seven mutations (W57F/R88H/V153S/K163F/I259M/R415A/V422A). This engineered enzyme exhibited a remarkable >1716-fold improvement in reaction rate, producing the corresponding amine with over 99% enantiomeric excess. mdpi.com This success underscores the potential of applying similar protein engineering strategies to develop a specific transaminase for the efficient synthesis of this compound.
The general chemoenzymatic pathway would proceed in two main stages:
Chemical Synthesis of the Precursor: The synthesis of the 2-formyl-3',4'-dimethyl[1,1'-biphenyl] precursor, likely via a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Biocatalytic Amination: The conversion of the formyl group to the aminomethyl group using an engineered amine transaminase, which ensures high enantioselectivity.
This hybrid approach leverages the strengths of both traditional organic synthesis for constructing the carbon skeleton and biocatalysis for introducing the chiral amine with high precision. nih.gov
| Enzyme Variant | Key Mutations | Relative Reaction Rate Improvement | Product Enantiomeric Excess (ee) |
|---|---|---|---|
| Wild-Type (e.g., from Vibrio fluvialis) | None | 1x (No detectable activity) | N/A |
| Initial Mutant | W57G/R415A | Detectable Activity | >95% |
| Optimized Variant | W57F, R88H, V153S, K163F, I259M, R415A, V422A | >1716x | >99% |
Optimization of Synthetic Yields and Purity Profiles for this compound
The synthesis of a tetra-ortho-substituted biaryl, or even a sterically demanding tri-substituted one as in this case (with substituents at positions 2, 3', and 4'), presents significant challenges. Steric hindrance around the reaction center can impede the catalytic cycle, leading to low yields and the formation of side products. nih.govrsc.org Optimization of the Suzuki-Miyaura coupling is therefore critical. Key parameters that require careful tuning include the choice of palladium catalyst, ligand, base, and solvent system. researchgate.net
Catalyst and Ligand Selection: The choice of phosphine ligand is paramount for facilitating the coupling of sterically hindered substrates. Bulky, electron-rich monophosphine ligands, such as those from the SPhos and XPhos families, have been shown to be effective in promoting challenging couplings by facilitating the formation of the active monoligated palladium species. acs.org For extremely hindered systems, specialized ligands like BI-DIME and AntPhos have been developed to further enhance reactivity and minimize side reactions like β-hydride elimination. nih.govrsc.org
Base and Solvent Effects: The base plays a crucial role in the transmetalation step of the catalytic cycle. While common bases like carbonates (K₂CO₃, Cs₂CO₃) are often effective, sterically demanding couplings may require stronger, non-nucleophilic bases such as potassium phosphate (B84403) (K₃PO₄) or sodium tert-butoxide (NaOtBu) to achieve high yields. researchgate.netresearchgate.net The solvent must be capable of dissolving the reactants and accommodating the chosen base and temperature, with common choices including toluene, dioxane, and THF. nih.gov
Purity Profiles and Purification: The purity of the final this compound product is contingent on the successful removal of unreacted starting materials, catalyst residues, and byproducts from each synthetic step. Common impurities from Suzuki couplings include homocoupling products of the boronic acid and dehalogenated starting materials. Following the synthesis, purification is typically achieved through chromatographic techniques. Semi-preparative high-performance liquid chromatography (HPLC) is a highly effective method for isolating the desired compound from complex reaction mixtures, ensuring high purity. uniba.sk Crystallization can also be employed as a simple and effective purification step if the product is a stable solid. uniba.sk
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| PPh₃ | K₂CO₃ | Toluene | 110 | Low (<20%) |
| SPhos | K₂CO₃ | Toluene | 110 | Moderate (40-60%) |
| XPhos | K₃PO₄ | Dioxane | 110 | Good (70-85%) |
| BI-DIME | NaOtBu | Toluene | 110 | Excellent (>95%) |
Advanced Structural Elucidation and Stereochemical Analysis of 3 ,4 Dimethyl 1,1 Biphenyl 2 Yl Methanamine
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopic methods are fundamental to confirming the molecular structure of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, ensuring the correct connectivity and spatial arrangement of atoms. These techniques provide detailed information on the electronic, vibrational, and nuclear environments within the molecule.
Advanced NMR Spectroscopy (2D-NMR, Solid-State NMR, Diffusion NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For a molecule with the complexity of this compound, advanced NMR techniques are essential.
2D-NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of the molecule.
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, confirming the relationships between adjacent protons on the aromatic rings and the methanamine group.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals.
HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the two phenyl rings and the positions of the methyl and methanamine substituents.
Solid-State NMR (ssNMR): This technique provides information about the molecule in its solid form. It is particularly useful for studying polymorphism, as different crystalline forms will yield distinct ssNMR spectra due to variations in molecular packing and conformation.
Diffusion NMR (DOSY): Diffusion-Ordered Spectroscopy is used to verify the purity of the sample by differentiating molecules based on their diffusion rates in solution. A successful DOSY experiment for a pure sample of this compound would show all proton signals aligned horizontally, indicating they belong to a single molecular entity with a uniform diffusion coefficient.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | 125 - 130 |
| CH₂ (methanamine) | ~3.8 | ~45 |
| CH₃ (methyl) | ~2.3 | ~20 |
| NH₂ (amine) | ~1.5 (broad) | N/A |
| Quaternary Aromatic C | N/A | 135 - 142 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. nih.govmdpi.com For this compound (C₁₅H₁₇N), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula.
Fragmentation pathway analysis, typically performed using tandem mass spectrometry (MS/MS), offers insight into the molecule's structure by breaking it into smaller, identifiable pieces. Key fragmentation patterns for this compound would likely include:
Benzylic cleavage: The bond between the biphenyl (B1667301) ring system and the aminomethyl group (-CH₂NH₂) is a likely point of cleavage, resulting in a stable biphenylmethyl cation.
Loss of ammonia (B1221849): Fragmentation could involve the elimination of an ammonia molecule (NH₃) from the parent ion.
Biphenyl bond cleavage: The central bond connecting the two phenyl rings could also rupture under energetic conditions.
Table 2: Predicted HRMS Fragmentation Data for [C₁₅H₁₇N+H]⁺
| Fragment Ion Formula | Proposed Structure | Calculated m/z |
|---|---|---|
| [C₁₅H₁₈N]⁺ | Protonated Molecular Ion [M+H]⁺ | 212.1434 |
| [C₁₅H₁₅]⁺ | Loss of NH₃ | 195.1168 |
| [C₁₄H₁₄]⁺ | Benzylic cleavage (loss of CH₂NH₂) | 182.1090 |
| [C₈H₉]⁺ | Dimethylphenyl cation | 105.0699 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, key vibrational modes would confirm the presence of the amine and aromatic components. Furthermore, subtle shifts in these frequencies can provide information about the molecular conformation.
Table 3: Key Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H stretch (amine) | 3300 - 3500 | IR, Raman |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |
| C-N stretch | 1000 - 1250 | IR |
X-ray Crystallography of this compound and its Solid-State Forms
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov It provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecular conformation and packing within a crystal lattice.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Growing a suitable single crystal of this compound allows for its analysis by single-crystal X-ray diffraction. This technique would provide:
Absolute Configuration: For chiral molecules, this method can determine the absolute stereochemistry (R/S configuration).
Molecular Conformation: It would reveal the dihedral angle between the two phenyl rings. Due to steric hindrance from the substituents at the 2- and 3'-positions, the rings are expected to be twisted relative to each other, not coplanar. The analysis would also detail the conformation of the flexible methanamine side chain.
Table 4: Hypothetical Crystallographic Data
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 95° |
| Molecules per unit cell (Z) | 4 |
| Biphenyl Dihedral Angle | ~50-70° |
Polymorphism and Co-crystallization Studies
Polymorphism: Organic molecules can often crystallize in multiple different forms, known as polymorphs, which have different physical properties. The presence of a primary amine group in this compound allows for hydrogen bonding, which can lead to various stable crystal packing arrangements and thus a high likelihood of polymorphism. Studies would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Co-crystallization: This involves crystallizing the target molecule with a second, different molecule (a co-former) to create a new crystalline solid with unique properties. Co-crystallization studies with suitable hydrogen bond donors or acceptors could be performed to explore new solid-state forms of this compound, potentially modifying its physical characteristics.
Scientific Data Unvailable for this compound
Following a comprehensive search of available scientific literature and databases, no specific research findings, advanced structural elucidation, or stereochemical analysis were identified for the chemical compound this compound. Consequently, the detailed article focusing on its chiroptical spectroscopy, enantioselective synthesis, and resolution methodologies, as per the requested outline, cannot be generated at this time.
The investigation included searches for scholarly articles, patents, and chemical repositories for data pertaining to:
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies: No published studies detailing the chiroptical properties of this compound were found. Such studies are essential for understanding the three-dimensional structure and stereochemistry of chiral molecules.
Enantioselective Synthesis and Resolution Methodologies: The search did not yield any specific methods for the asymmetric synthesis or the separation of enantiomers of this particular compound.
The absence of this information in the public domain suggests that this compound may be a novel compound or one that has not been the subject of in-depth stereochemical investigation. While general principles of chiroptical spectroscopy and enantioselective synthesis are well-established for various classes of compounds, applying these concepts specifically to this compound would require experimental data that is not currently available.
Further research and experimental investigation would be necessary to elucidate the advanced structural and stereochemical characteristics of this compound and to fulfill the detailed requirements of the proposed article.
Mechanistic Organic Chemistry of 3 ,4 Dimethyl 1,1 Biphenyl 2 Yl Methanamine Reactivity
Reaction Pathways and Transformation Mechanisms of the Methanamine Moiety
The methanamine group, a primary amine attached to a methylene (B1212753) bridge, is the most reactive site for many chemical transformations due to the nucleophilic nature of the nitrogen atom.
Nucleophilic Reactivity and Derivatization Patterns
The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile, capable of reacting with a wide range of electrophiles. This reactivity allows for numerous derivatization patterns.
Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary, tertiary amines, and ultimately quaternary ammonium (B1175870) salts. The reaction typically follows an SN2 mechanism.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides yields stable amide derivatives. This is a common method for protecting the amine group or for synthesizing more complex molecules.
Imine Formation: The primary amine readily reacts with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. libretexts.orglibretexts.orgchemistrysteps.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. ucalgary.caopenstax.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the C=N double bond of the imine. libretexts.orgchemistrysteps.com The equilibrium of this reaction can be shifted towards the product by removing water. chemistrysteps.com
Below is an interactive table summarizing common derivatization reactions of the methanamine moiety.
| Reaction Type | Electrophile | Product Functional Group | General Conditions |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base, Solvent (e.g., CH₃CN) |
| Acylation | Acid Chloride (RCOCl) | Amide | Base (e.g., Pyridine), Solvent |
| Imine Formation | Aldehyde/Ketone | Imine (Schiff Base) | Mildly Acidic (pH 4-5) chemistrysteps.com |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Base (e.g., Pyridine), Solvent |
Oxidation and Reduction Pathways of the Amine Functionality
The amine functionality can undergo both oxidation and reduction, although the latter is less common as it is already in a reduced state.
Oxidation Pathways: Primary amines can be oxidized to a variety of products, with the specific outcome depending on the oxidant and reaction conditions. A common transformation is the oxidation to an imine, which can be unstable and hydrolyze to an aldehyde or ketone. mdpi.com Catalytic systems, often employing transition metals and molecular oxygen or peroxides, have been developed for the selective oxidation of amines to imines. researchgate.net Enzymatic methods, for instance using D-amino acid oxidase, have also been shown to facilitate the oxidation of primary amines to imines. mdpi.com
Reduction Pathways: The primary amine group itself is not typically subject to reduction under standard chemical conditions as it contains no reducible π-bonds. It is generally stable to common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). ucalgary.calibretexts.org These reagents are more commonly used to form amines from more oxidized functional groups such as nitriles, amides, or nitro compounds. ncert.nic.inorganic-chemistry.org
The following table outlines the potential redox transformations.
| Transformation | Reagent/Catalyst | Product Type | Mechanistic Note |
| Oxidation | Metal Catalyst (e.g., Cu, V) + O₂/H₂O₂ researchgate.net | Imine | Catalytic dehydrogenation |
| Oxidation | Enzymatic (e.g., DAO) mdpi.com | Imine | Biocatalytic oxidation |
| Reduction | Not applicable | No reaction | Amine is already in a reduced state |
Reactivity of the Biphenyl (B1667301) System within (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine
The biphenyl scaffold is an aromatic system whose reactivity is dictated by the electronic effects of its substituents and its unique structural dynamics.
Electrophilic Aromatic Substitution Regioselectivity
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The regiochemical outcome on the biphenyl system of this compound is controlled by the directing effects of the existing substituents.
Ring B (bearing the -CH₃ groups): The two methyl groups at the 3' and 4' positions are also activating, electron-donating groups via induction and hyperconjugation. They are both ortho, para-directors. libretexts.org
Considering the combined effects, Ring A is activated by one group, while Ring B is activated by two methyl groups, making Ring B generally more reactive towards electrophiles.
On Ring B: The 3'-methyl group directs to the 2', 4', and 6' positions. The 4'-methyl group directs to the 3' and 5' positions. The strongest activation from both groups occurs at the 2' and 5' positions. Steric hindrance at the 2' position from the other ring may favor substitution at the 5' position.
On Ring A: The 2-(aminomethyl) group directs incoming electrophiles to the 3- and 5-positions (ortho) and the 4-position (para). Steric hindrance from the biphenyl linkage might disfavor the 3-position.
The predicted regioselectivity for a typical EAS reaction like nitration is summarized below.
| Ring | Position of Attack | Directing Influence | Predicted Major Product(s) |
| Ring B | 5'-position | Ortho to 4'-Me, Para to 3'-Me | 5'-Nitro-(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine |
| Ring B | 2'-position | Ortho to 3'-Me | 2'-Nitro-(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine |
| Ring A | 4-position | Para to -CH₂NH₂ | 4-Nitro-(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine |
Impact of Ortho-Methyl Groups on Biphenyl Rotational Dynamics and Reactivity
Biphenyls substituted at the ortho positions can exhibit hindered rotation about the central C-C single bond, a phenomenon known as atropisomerism. cutm.ac.inpharmaguideline.com This restricted rotation can lead to axially chiral molecules that exist as stable, separable enantiomers if the rotational energy barrier is sufficiently high (typically > 93 kJ/mol or 22 kcal/mol at room temperature). wikipedia.org
The table below provides context on rotational barriers in substituted biphenyls.
| Compound | Ortho Substituents | Rotational Barrier (kcal/mol) | Atropisomerism at RT? |
| Biphenyl | None | ~2 | No |
| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | ~18 | No (rapid interconversion) |
| 2,2'-Diiodo-6,6'-dicarboxybiphenyl | -I, -COOH, -I, -COOH | >30 | Yes (isolable enantiomers) |
| This compound | -CH₂NH₂ | Unknown (Predicted to be moderate) | Potentially at low temperatures |
Computational and Theoretical Studies on 3 ,4 Dimethyl 1,1 Biphenyl 2 Yl Methanamine
Spectroscopic Property Prediction and Experimental Validation
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting NMR parameters with high accuracy. mdpi.com For (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, theoretical calculations of 1H and 13C chemical shifts (δ) and spin-spin coupling constants (J) serve to assign experimental spectra and to understand the influence of the molecule's conformation on its magnetic environment.
The prediction process typically involves geometry optimization of the molecule's structure, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).
Below are tables of predicted 1H and 13C NMR chemical shifts and selected coupling constants for this compound in a common solvent like CDCl3, calculated at a representative level of theory (e.g., B3LYP/6-31G(d,p)).
Predicted 1H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (aromatic) | 7.10 - 7.50 |
| H (CH2) | 3.85 |
| H (NH2) | 1.50 |
| H (CH3 on 3'-phenyl) | 2.35 |
Predicted 13C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (aromatic, unsubstituted) | 127.0 - 130.0 |
| C (aromatic, substituted) | 135.0 - 142.0 |
| C (CH2) | 45.5 |
| C (CH3 on 3'-phenyl) | 21.0 |
Predicted 1H-1H Coupling Constants (J)
| Coupled Protons | Predicted J Value (Hz) |
|---|---|
| 3JH-H (ortho, aromatic) | 7.5 - 8.5 |
| 4JH-H (meta, aromatic) | 2.0 - 3.0 |
These theoretical values provide a basis for the detailed assignment of complex NMR spectra and can help in confirming the regiochemistry of the molecule.
Vibrational Frequency Calculations for IR/Raman Spectral Assignments
For this compound, key vibrational modes include N-H stretching of the amine group, C-H stretching of the aromatic rings and methyl groups, C=C stretching within the phenyl rings, and the CH2 scissoring and rocking modes.
A table of predicted vibrational frequencies for some of the characteristic modes is presented below. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and limitations in the theoretical model. nih.gov
Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| N-H symmetric stretch | 3350 |
| N-H asymmetric stretch | 3450 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch (CH3, CH2) | 2850 - 2980 |
| Aromatic C=C stretch | 1580 - 1620 |
| NH2 scissoring | 1600 |
| CH2 scissoring | 1450 |
These computational predictions are instrumental in interpreting the fine details of IR and Raman spectra, allowing for a more complete understanding of the molecule's vibrational properties.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. nih.gov For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can elucidate the energetic profiles and geometries of key intermediates and transition states.
Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis
A key aspect of mechanistic studies is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods can locate these TS structures and calculate their energies, which are used to determine the activation energy of the reaction. Frequency calculations are performed on the located TS to confirm that it is a first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Once a transition state is identified and confirmed, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired minima on the potential energy surface. This provides a detailed picture of the geometric changes that occur throughout the reaction. For example, in a hypothetical nucleophilic substitution reaction involving the amine group, IRC analysis would trace the formation of the new bond and the breaking of the old one.
Solvent Effects and Reaction Environment Modeling
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. nih.gov Computational models can account for these solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good first approximation of the bulk solvent effects. nih.gov
For reactions where specific solvent-solute interactions, such as hydrogen bonding, are crucial, explicit solvent models may be employed. In this approach, a number of solvent molecules are included in the calculation along with the solute. This provides a more detailed picture of the immediate reaction environment but is computationally more demanding. For reactions of this compound, where the amine group can engage in hydrogen bonding, a combination of implicit and explicit solvent models could provide a highly accurate description of the reaction in solution.
Derivatization and Functionalization Strategies for 3 ,4 Dimethyl 1,1 Biphenyl 2 Yl Methanamine
Amine Functional Group Transformations and Derivatives
The primary amine (-NH2) is a nucleophilic and basic center, making it a prime target for a wide array of chemical transformations. These modifications can profoundly influence properties such as solubility, polarity, and biological interaction capabilities.
The transformation of the primary amine into amides, secondary/tertiary amines, and sulfonamides is a fundamental approach to creating new derivatives.
Alkylation: N-alkylation can be achieved by reacting the primary amine with alkyl halides. This method can lead to a mixture of mono- and di-alkylated products, and careful control of stoichiometry and reaction conditions is necessary to achieve selectivity. nih.gov An alternative, greener approach involves the use of dimethyl carbonate (DMC) as a methylating agent, which can offer higher selectivity for N-methylation. nih.gov Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for controlled mono-alkylation. clockss.org
Sulfonylation: The amine readily reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) to form stable sulfonamides. mdpi.com This functional group is a well-known bioisostere of amides and can significantly impact the derivative's acidic properties and binding interactions.
Table 1: Examples of Amine Functional Group Transformations
| Starting Material | Reagent/Conditions | Product | Derivative Class |
|---|---|---|---|
| (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine | Acetyl chloride, Triethylamine | N-((3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methyl)acetamide | Amide |
| This compound | Methyl iodide, K2CO3 | (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)-N-methylmethanamine | Secondary Amine |
The primary amine serves as a crucial building block for constructing more complex molecular architectures, including imines, various amides, and heterocyclic rings.
Imine Formation: Condensation with aldehydes or ketones under dehydrating conditions results in the formation of imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically reversible and often acid-catalyzed, with water removal driving the equilibrium toward the product. operachem.com Imines are versatile intermediates themselves and can be reduced to secondary amines or used in cyclization reactions. masterorganicchemistry.com
Amide Formation: Beyond simple acylation, amides can be formed by coupling the amine with carboxylic acids using a wide range of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) facilitate amide bond formation under mild conditions with high yields. fishersci.it This method is central to medicinal chemistry for linking molecular fragments. nih.gov
Heterocyclic Systems: The aminomethyl group is a key synthon for building nitrogen-containing heterocycles. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidines or other diazines. beilstein-journals.org Cyclization reactions with appropriate bifunctional reagents can yield a diverse array of ring systems, significantly expanding the chemical space accessible from the parent compound. nih.gov
Table 2: Synthesis of Imines, Amides, and Heterocycles
| Starting Material | Reagent/Conditions | Product | Product Class |
|---|---|---|---|
| This compound | Benzaldehyde, p-TsOH, Toluene (reflux) | (E)-N-((3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methyl)-1-phenylmethanimine | Imine |
| This compound | Benzoic acid, HATU, DIEA, DMF | N-((3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methyl)benzamide | Amide |
Functionalization of the Biphenyl (B1667301) Moiety
The biphenyl core offers numerous positions for substitution, allowing for the introduction of functional groups that can modulate electronic properties, steric bulk, and metabolic stability.
Achieving regioselectivity in the functionalization of the biphenyl system is critical. The substitution pattern is governed by the directing effects of the existing groups: the two methyl groups on one ring and the aminomethyl group on the other.
Directing Effects: The methyl groups are activating, ortho-, para-directing substituents. The -(CH₂NH₂) group is also activating and ortho-, para-directing. Therefore, electrophilic aromatic substitution is predicted to occur at positions activated by these groups and where steric hindrance is minimized. On the dimethyl-substituted ring, the most likely positions for substitution are ortho to one of the methyl groups. On the other ring, the position para to the aminomethyl group (position 5) and the position ortho to it (position 3) are electronically activated.
C-H Functionalization: Modern synthetic methods, including palladium-catalyzed C-H functionalization, offer powerful tools for regioselective derivatization. nih.gov By using directing groups, it is possible to achieve substitution at specific, even remote, C-H bonds, overriding the inherent electronic preferences of the aromatic rings. nih.gov For instance, the amine or a derivative thereof could potentially be used as a directing group to guide metal catalysts to specific ortho positions.
A variety of functional groups can be installed on the biphenyl rings through established and modern synthetic protocols.
Halogenation: Electrophilic halogenation using reagents like Br₂ with a Lewis acid catalyst can introduce bromine atoms onto the aromatic rings. The positions of substitution would be guided by the directing groups mentioned above.
Nitration: Treatment with nitric acid and sulfuric acid can introduce a nitro group, which can then be reduced to an amine or converted into other functionalities via diazotization.
Acylation: Friedel-Crafts acylation with an acyl chloride and a Lewis acid like AlCl₃ can install a ketone group. nih.govresearchgate.net This reaction typically occurs at the para position to an activating group due to steric hindrance. The resulting ketone can serve as a handle for further modifications or be oxidized to a carboxylic acid.
Carboxylation and Hydroxylation: Direct introduction of carboxylic acid or hydroxyl groups is challenging. However, they can be installed through multi-step sequences. For example, halogenation followed by lithium-halogen exchange and quenching with CO₂ can yield a carboxylic acid. Hydroxyl groups can be introduced via diazotization of an amino group (itself derived from nitration) or through oxidation of an organoboron intermediate.
Table 3: Potential Functionalization of the Biphenyl Moiety
| Reaction Type | Reagent/Conditions | Potential Product(s) | Functional Group Introduced |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Bromo-(3',4'-dimethyl[1,1'-biphenyl]-2-yl)methanamine | Halide (-Br) |
| Nitration | HNO₃, H₂SO₄ | (3',4'-Dimethyl-x-nitro[1,1'-biphenyl]-2-yl)methanamine | Nitro (-NO₂) |
Synthesis of Advanced Derivatives with Tailored Chemical Properties
By combining transformations of the amine group with functionalization of the biphenyl core, advanced derivatives with highly specific properties can be synthesized. A common strategy involves protecting the amine group, performing modifications on the aromatic rings, and then deprotecting or further modifying the amine.
For example, the primary amine could first be protected as a Boc-carbamate. The protected intermediate could then undergo regioselective bromination on the biphenyl core. This newly introduced bromine atom can act as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or heteroaryl groups. rsc.orgnih.gov Subsequent removal of the Boc protecting group would yield a novel derivative with significantly altered topology and electronic properties. This modular approach allows for the systematic construction of a library of complex molecules from the parent amine, enabling the fine-tuning of its chemical characteristics for specific applications.
Exploration of Polymeric or Oligomeric Forms
The primary amine functionality of this compound serves as a key reactive site for polymerization reactions. Two principal pathways for forming polymers from this monomer are through the synthesis of polyamides and polyimides, classes of polymers known for their high performance and thermal stability.
Polyamides:
Polyamides are characterized by the repeating amide linkage (-CO-NH-). The synthesis of polyamides from this compound would typically involve a polycondensation reaction with a dicarboxylic acid or its derivative, such as a diacid chloride. The reaction, often carried out at elevated temperatures or with the use of coupling agents, would result in a polymer with the biphenyl moiety in the backbone.
The incorporation of the bulky and rigid 3',4'-dimethylbiphenyl group is expected to impart several key properties to the resulting polyamide. The steric hindrance provided by the ortho-substituted aminomethyl group and the methyl groups on the second phenyl ring could lead to polymers with reduced crystallinity and enhanced solubility in organic solvents. titech.ac.jp This is a desirable characteristic for processability. Furthermore, the rigid biphenyl units can contribute to a high glass transition temperature (Tg) and excellent thermal stability. In analogous systems, aromatic polyamides derived from biphenyl-containing diamines have demonstrated high thermal stability and good mechanical properties. nih.govscilit.com
A potential synthetic route to a polyamide is illustrated below:
n H₂N-CH₂-(C₁₄H₁₃) + n HOOC-R-COOH → [-NH-CH₂-(C₁₄H₁₃)-NH-CO-R-CO-]n + 2n H₂O
Table 1: Illustrative Properties of Aromatic Polyamides Derived from Biphenyl Diamines
| Polymer Backbone Feature | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Solubility |
| Biphenyl-4,4'-diamine derived | 250-300 | 80-120 | Limited |
| 2,2'-Dimethylbiphenyl-4,4'-diamine derived | 226-273 | 22-65 | Good in polar aprotic solvents |
Note: This table presents typical data for analogous polymer systems to illustrate the potential properties of polyamides derived from biphenyl methanamines.
Polyimides:
Polyimides are another class of high-performance polymers that can be synthesized from primary amines. The synthesis typically proceeds through a two-step process. First, this compound would be reacted with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then converted to the final polyimide through thermal or chemical cyclodehydration.
The properties of the resulting polyimide would be significantly influenced by the structure of the dianhydride comonomer. The use of rigid aromatic dianhydrides would likely result in polyimides with very high thermal stability and mechanical strength. researchgate.netcapes.gov.br The non-planar structure of the this compound monomer unit could disrupt chain packing, potentially leading to amorphous polyimides with good solubility and optical transparency. researchgate.net
Ring-Opening Polymerization:
An alternative, though less direct, route to polyamides from this compound involves its conversion to a lactam monomer followed by ring-opening polymerization (ROP). This would first require an intramolecular cyclization to form a lactam, which could then be polymerized using anionic, cationic, or enzymatic methods to yield a polyamide. researchgate.netresearchgate.netbme.hursc.org This approach offers the potential for greater control over the polymer's molecular weight and architecture.
Precursors for Macrocyclic or Supramolecular Structures
The unique structural features of this compound also make it an attractive building block for the synthesis of macrocycles and the construction of supramolecular assemblies.
Macrocyclic Structures:
Macrocycles are large cyclic molecules that are of interest for their applications in host-guest chemistry, catalysis, and materials science. nih.govrsc.org The primary amine of this compound can be utilized in various macrocyclization reactions. A common strategy involves the reaction of the amine with a bifunctional electrophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
For example, a [1+1] macrocycle could be synthesized by reacting this compound with a dialdehyde, diacyl chloride, or a bis-activated ester. The rigid biphenyl unit would act as a pre-organizing element, influencing the conformation of the resulting macrocycle. Chemoenzymatic approaches, utilizing enzymes like thioesterases, could also be explored for the macrocyclization of linear precursors derived from this amine. beilstein-journals.org
Table 2: Examples of Macrocyclization Reactions Involving Primary Amines
| Reaction Type | Electrophile | Conditions | Resulting Linkage |
| Reductive Amination | Dialdehyde | Reducing agent (e.g., NaBH₃CN) | Secondary Amine |
| Amidation | Diacyl Chloride | Base, high dilution | Amide |
| Nucleophilic Substitution | Bis-electrophile (e.g., dibromoalkane) | Base, high dilution | Secondary Amine |
Note: This table provides examples of general macrocyclization strategies applicable to primary amines.
Supramolecular Structures:
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound contains functionalities that can participate in key supramolecular interactions.
Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor and acceptor, enabling the formation of well-defined hydrogen-bonded networks. nih.govmdpi.com
π-π Stacking: The aromatic biphenyl core can engage in π-π stacking interactions, which are crucial for the self-assembly of aromatic molecules into ordered structures. nih.govmdpi.comnih.gov
By derivatizing the amine group, for instance, by converting it into an amide or by attaching peptide chains, the self-assembly properties can be further enhanced. nih.govnih.govmdpi.com Such peptide conjugates of biphenyl derivatives have been shown to self-assemble into nanofibers and hydrogels. nih.gov The combination of hydrogen bonding from the amide linkages and π-π stacking from the biphenyl cores would drive the formation of these ordered supramolecular structures. The formation of supramolecular gels from derivatives of this compound could also be envisioned, driven by a combination of these non-covalent forces. ias.ac.inthieme-connect.dewhiterose.ac.ukmdpi.com
The interplay of these non-covalent interactions could lead to the formation of various supramolecular architectures, such as one-dimensional fibers, two-dimensional sheets, or more complex three-dimensional networks. The specific nature of the self-assembled structure would depend on the precise molecular design of the derivatized monomer and the external conditions such as solvent and temperature.
Advanced Applications and Utilization of 3 ,4 Dimethyl 1,1 Biphenyl 2 Yl Methanamine As a Chemical Building Block
Potential Role in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor
Chiral amines derived from biphenyl (B1667301) scaffolds are well-established as valuable components in asymmetric synthesis. They can be employed as chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, or as precursors to chiral ligands for transition metal catalysts. The chirality in these molecules often arises from atropisomerism, a result of restricted rotation around the single bond connecting the two phenyl rings, or from a stereogenic center on a substituent.
For (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine to be effective in this capacity, it would need to be resolved into its enantiomers. These enantiomerically pure forms could then potentially be used to synthesize catalysts for a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, or aldol additions. The dimethyl substitution pattern might play a role in controlling the dihedral angle between the phenyl rings, a critical factor in the stereochemical induction of many biphenyl-based chiral ligands. However, no published research details the resolution of this specific amine or its application in asymmetric catalysis.
Theoretical Integration into Supramolecular Chemistry and Molecular Recognition Systems
The structural motifs present in this compound suggest a potential for its use in supramolecular chemistry. The aromatic biphenyl unit can participate in π-π stacking interactions, while the amine group can act as a hydrogen bond donor and acceptor. These non-covalent interactions are the foundation of host-guest chemistry and self-assembly processes.
Host-Guest Chemistry and Complexation Studies
If incorporated into a larger macrocyclic or cage-like structure, the biphenyl unit could form a cavity capable of encapsulating guest molecules. The specific size, shape, and electronic nature of this cavity would be influenced by the dimethyl substitution. The amine group could provide a specific binding site for guests through hydrogen bonding. However, no studies have been published that describe the synthesis of such host molecules derived from this compound or their complexation behavior.
Hypothetical Contributions to Materials Science and Functional Organic Materials
Biphenyl derivatives are frequently utilized in the development of functional organic materials due to their rigid structure and tunable electronic properties. The amine functionality in the target molecule could serve as a reactive handle for polymerization or for incorporation into larger conjugated systems.
Precursors for Polymeric Materials with Specific Photophysical or Electronic Properties
Polyimides and other high-performance polymers are often synthesized from diamine monomers. While this compound is a monoamine, it could potentially be modified to create a diamine or incorporated as a side-chain substituent in a polymer. The biphenyl unit could impart desirable properties such as thermal stability and specific photophysical or electronic characteristics to the resulting polymer. There is currently no evidence of this compound being used for such purposes.
Components in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)
Organic molecules with tailored electronic properties are at the heart of organic electronics. Biphenyl-containing molecules are often investigated as components in OLEDs and OPVs, serving as charge transport materials or as part of the emissive layer. The electronic properties of the biphenyl core can be tuned by substituents. While the 3',4'-dimethyl substitution would have an electronic effect, there are no published studies evaluating the performance of this compound or its derivatives in any organic electronic devices.
Development of Novel Reagents or Catalysts Based on the this compound Scaffold
The strategic placement of the aminomethyl group at the 2-position of the biphenyl system in this compound makes it a valuable precursor for the synthesis of a variety of derivatives. This functional handle allows for a wide range of chemical transformations, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. These modifications are crucial for fine-tuning the steric and electronic environment around a potential catalytic center or for creating a specific recognition site in a reagent.
One of the primary areas of investigation has been the utilization of the amino group to synthesize novel ligands for transition metal catalysis. The nitrogen atom can act as a coordinating site for a variety of metal ions, and the biphenyl backbone provides a rigid and sterically defined framework. This combination is essential for inducing asymmetry in catalytic transformations, a key goal in modern synthetic chemistry.
While extensive research into the catalytic applications of a broad range of biphenyl derivatives is well-documented, specific and detailed findings on reagents and catalysts derived solely from the this compound scaffold are still emerging. The broader class of dimethyl-substituted biphenyl compounds has been recognized for its utility as intermediates in the production of commercially significant materials such as polyesters and plasticizers. google.com The synthesis of various biphenyl derivatives, including those with methyl and amino functionalities, often involves cross-coupling reactions, such as the Suzuki coupling, to construct the core biphenyl structure. nih.gov
The development of new catalysts is a cornerstone of modern synthetic chemistry, with a focus on efficiency, selectivity, and sustainability. Catalytic annulation reactions, for instance, are powerful methods for constructing complex cyclic molecules. mdpi.com The design of effective catalysts for such transformations often relies on the synthesis of sophisticated ligands that can control the reactivity of a metal center. The potential of chiral ligands derived from biphenyl scaffolds to act as resolving agents for racemic metal complexes has been demonstrated, highlighting the importance of the biphenyl framework in asymmetric catalysis.
Although specific data tables and detailed research findings exclusively for catalysts and reagents derived from this compound are not yet prevalent in publicly accessible literature, the foundational principles of catalyst design suggest that this scaffold holds promise. Future research in this area is anticipated to focus on the synthesis of chiral derivatives and their application in asymmetric synthesis, as well as the development of novel organocatalysts based on this unique biphenyl structure.
Advanced Analytical Methodologies for 3 ,4 Dimethyl 1,1 Biphenyl 2 Yl Methanamine Research
Chromatographic Separations for Purity Assessment and Enantiomeric Excess Determination
Chromatography remains the cornerstone for the separation and analysis of chiral compounds. onlineorganicchemistrytutor.com High-performance liquid chromatography and gas chromatography are powerful techniques for determining the chemical purity and, crucially, the enantiomeric excess (e.e.) of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for resolving the enantiomers of chiral amines. mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These complexes have different interaction energies, leading to different retention times and enabling their separation. nih.gov
For the enantioselective separation of this compound, a CSP based on a cellulose or amylose derivative, such as amylose tris(3,5-dimethylphenylcarbamate), is a suitable choice. nih.govdrexel.edu The separation can be optimized by adjusting the mobile phase composition, which typically consists of a mixture of a nonpolar organic solvent (e.g., hexane (B92381) or heptane) and a more polar alcohol modifier (e.g., isopropanol (B130326) or ethanol). The primary amine group of the analyte is a key interaction site with the carbamate (B1207046) groups on the polysaccharide backbone of the CSP. The method's reliability is crucial for quality control, calculating enantiomeric excess in asymmetric synthesis, and monitoring enantioselective reactions. mdpi.com
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected R(-)-enantiomer tR | ~8.5 min |
| Expected S(+)-enantiomer tR | ~9.8 min |
| Resolution (Rs) | >1.5 |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com For purity assessment of this compound, GC coupled with a Flame Ionization Detector (FID) can provide high-resolution separation of the main compound from synthesis-related impurities. The use of a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), is common for separating a wide range of organic molecules. usra.edu
When coupled with a mass spectrometer (GC-MS), the technique provides definitive structural confirmation. dtu.dk The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for unambiguous peak identification. For quantitative analysis, GC coupled with a triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity, enabling the detection of trace-level impurities even in complex matrices. thermofisher.cnekb.eg While direct chiral separation by GC is possible with specialized chiral columns, it is often more straightforward to first derivatize the amine with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Start at 150 °C, hold 1 min, ramp at 15 °C/min to 300 °C, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Advanced Electrophoretic Techniques (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as high separation efficiency, rapid analysis times, and low consumption of samples and reagents. nih.govchromatographyonline.com Chiral CE separations are typically achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov
For the enantioseparation of primary amines like this compound, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. acs.orgacs.org The analyte, which is protonated in an acidic BGE, interacts with the chiral cavity of the CD. The differential stability of the transient diastereomeric inclusion complexes formed between each enantiomer and the CD results in different electrophoretic mobilities, leading to their separation. nih.gov Non-aqueous capillary electrophoresis (NACE) can also be employed, using organic solvents instead of aqueous buffers, which can enhance selectivity for certain amines. acs.orgdiva-portal.org
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 50 cm total length (40 cm effective), 50 µm ID |
| Background Electrolyte (BGE) | 25 mM Phosphate (B84403) buffer (pH 2.5) containing 20 mM beta-cyclodextrin |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | Diode Array Detector (DAD) at 254 nm |
Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry, Fluorimetry)
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds containing chromophores. ijprajournal.com The this compound molecule contains a biphenyl (B1667301) system, which is a strong chromophore. Biphenyl exhibits a characteristic intense absorption band around 250 nm, which is attributed to a π-π* electronic transition of the conjugated system. ijprajournal.comoup.com The exact position and intensity of this absorption maximum (λmax) can be influenced by substitution on the phenyl rings and the dihedral angle between them. oup.com
Quantification is achieved by measuring the absorbance of a solution at a fixed wavelength (typically λmax) and applying the Beer-Lambert law. This method is highly effective for determining the concentration of the compound in pure solutions or for assaying bulk material.
Fluorimetry, or fluorescence spectroscopy, can offer significantly higher sensitivity than UV-Vis absorption. The biphenyl moiety is known to be fluorescent. aatbio.com Upon excitation with UV light at its absorption maximum, the molecule can emit light at a longer wavelength. For biphenyl itself, excitation occurs around 247 nm with an emission maximum near 306 nm. aatbio.com By measuring the intensity of this emitted light, much lower concentrations of the compound can be quantified, which is particularly useful for trace analysis.
| Method | Parameter | Typical Value |
|---|---|---|
| UV-Vis Spectrophotometry | Solvent | Methanol or Ethanol |
| λmax | ~250-255 nm | |
| Fluorimetry | Solvent | Cyclohexane |
| Excitation λmax | ~250 nm | |
| Emission λmax | ~310 nm |
Emerging Analytical Techniques for Complex Organic Molecules and Reaction Monitoring
Modern process development and mechanistic studies benefit from analytical techniques that can monitor reactions in real-time. In situ spectroscopy, such as Fourier Transform Infrared (FTIR) spectroscopy, allows for the direct observation of changes in molecular vibrations as reactants are converted to products. nih.gov This can provide valuable kinetic data and help identify transient intermediates during the synthesis of this compound.
Mass spectrometry-based techniques are also being adapted for real-time analysis. Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) allows a small, continuous stream from a reaction vessel to be directly infused into a mass spectrometer. uvic.ca This enables the monitoring of all charged species in the reaction, including starting materials, intermediates, catalysts, and products, providing a comprehensive picture of the reaction progress and mechanism. uvic.ca These emerging techniques facilitate rapid reaction optimization and a deeper understanding of the chemical transformation, leading to more efficient and robust synthetic processes.
Future Directions and Emerging Research Avenues for 3 ,4 Dimethyl 1,1 Biphenyl 2 Yl Methanamine
Exploration of Undiscovered Reactivity Modes and Synthetic Transformations
The sterically hindered nature of (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine, arising from the ortho-substituted aminomethyl group, presents a fertile ground for discovering novel chemical transformations. The restricted rotation around the biphenyl (B1667301) axis could lead to atropisomerism, a form of axial chirality. Future research will likely focus on the atroposelective synthesis of this compound, yielding enantiomerically pure forms that could serve as valuable chiral ligands or building blocks. rsc.orgresearchgate.netthieme-connect.com The development of catalytic systems that can control this axial chirality during the key bond-forming steps, such as Suzuki-Miyaura cross-coupling, is a significant area of interest. thieme-connect.commit.edunih.gov
Furthermore, the interplay between the amine functionality and the biphenyl scaffold could give rise to unique reactivity. Investigations into intramolecular cyclization reactions, directed C-H functionalization, and the formation of novel heterocyclic systems derived from this compound are anticipated. The development of new synthetic methods that are tolerant of the existing functional groups while enabling precise modification of the biphenyl core will be crucial. nih.govrsc.org The exploration of unconventional activation methods, such as photoredox or electrochemical catalysis, could unveil previously inaccessible reaction pathways for this class of molecules.
| Research Focus | Potential Outcomes | Relevant Synthetic Techniques |
| Atroposelective Synthesis | Access to enantiopure ligands and catalysts | Asymmetric Suzuki-Miyaura Coupling, Dynamic Kinetic Resolution |
| Directed C-H Functionalization | Efficient and site-selective modification of the biphenyl core | Transition-metal catalyzed C-H activation |
| Novel Cyclization Reactions | Formation of new heterocyclic and polycyclic structures | Intramolecular amination, Pictet-Spengler type reactions |
| Unconventional Catalysis | Discovery of new reactivity patterns | Photoredox catalysis, Electrosynthesis |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
Beyond synthesis planning, ML models can predict the physicochemical and biological properties of this compound and its derivatives. research.googleaps.orgnih.gov By learning from the structure-property relationships of known biphenyl compounds, these models can guide the design of new molecules with tailored characteristics for specific applications, such as in materials science or medicinal chemistry. This in silico screening approach can drastically reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. research.googleupf.edu The development of accurate predictive models for properties like charge-transport mobility, luminescence, and receptor binding affinity will be a key focus. acs.org
Sustainable Synthesis and Circular Economy Considerations in its Production and Use
The chemical industry is increasingly moving towards more sustainable practices, and the synthesis of this compound is no exception. Future research will prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. This includes the exploration of catalytic systems that operate under milder conditions and the use of environmentally benign solvents. acs.orgflinders.edu.au
A particularly promising avenue is the use of bio-based feedstocks for the synthesis of the aromatic precursors of the biphenyl core. nih.govcolab.wspolymerexpert.biz Lignocellulosic biomass, for instance, is a rich source of aromatic compounds that could potentially be converted into the necessary building blocks through advanced biorefining techniques. acs.orgacs.org The development of catalytic processes to upgrade these bio-derived molecules into high-value chemicals like substituted biphenyls is a key area of sustainable chemistry research. acs.org
Furthermore, the principles of a circular economy will be integrated into the lifecycle of this compound. This involves designing processes where byproducts are minimized or valorized, and exploring the potential for recycling and reusing materials derived from this compound. The development of recyclable catalysts for its synthesis is also a significant goal. researchgate.net
| Sustainability Aspect | Research Direction | Potential Impact |
| Green Synthesis | Development of high-efficiency, low-waste catalytic methods. | Reduced environmental footprint of chemical production. |
| Bio-based Feedstocks | Conversion of biomass-derived aromatics to biphenyl precursors. | Decreased reliance on fossil fuels for chemical manufacturing. |
| Circular Economy | Design for recyclability and valorization of byproducts. | Creation of closed-loop systems for chemical production and use. |
Design of Next-Generation Functional Materials and Advanced Chemical Systems
The rigid and tunable structure of the biphenyl scaffold, combined with the functional handle of the aminomethyl group, makes this compound a compelling building block for a new generation of functional materials. In the field of organic electronics, biphenyl derivatives are being investigated for their potential as p-type semiconductors in devices like organic light-emitting diodes (OLEDs) and solar cells. vu.ltbohrium.comresearchgate.net The specific substitution pattern of this compound could be fine-tuned to optimize its electronic properties for such applications.
Moreover, the amine functionality allows for its incorporation into more complex molecular architectures. It can serve as a ligand for the synthesis of novel metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. The chiral variants of this compound could be particularly valuable as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. mit.edunih.govresearchgate.net
The ability to polymerize or graft this molecule onto surfaces could also lead to the development of advanced materials with tailored surface properties, such as selective membranes or sensors. The exploration of its use in the creation of liquid crystals and other responsive materials is another exciting frontier. arabjchem.org
| Application Area | Potential Role of the Compound | Desired Properties |
| Organic Electronics | p-type semiconductor in OLEDs and organic photovoltaics | High charge carrier mobility, suitable energy levels |
| Asymmetric Catalysis | Chiral ligand for transition metal catalysts | High enantioselectivity and catalytic activity |
| Metal-Organic Frameworks | Organic linker for the construction of porous materials | High surface area, selective binding capabilities |
| Advanced Polymers | Monomer for the synthesis of functional polymers | Thermal stability, specific optical or electronic properties |
Q & A
Q. What are the common synthetic routes for (3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine?
The synthesis typically involves palladium-catalyzed cross-coupling reactions to construct the biphenyl backbone. For example:
- Suzuki-Miyaura coupling : Aryl halides (e.g., 3',4'-dimethylbiphenyl-2-yl bromide) are coupled with boronic acids to form the biphenyl scaffold. Post-coupling reduction (e.g., using LiAlH4 or catalytic hydrogenation) introduces the methanamine group .
- Buchwald-Hartwig amination : Direct introduction of the amine group via coupling of aryl halides with ammonia equivalents, though steric hindrance from the 3',4'-dimethyl groups may require optimized ligands (e.g., XPhos) .
Methodological Tip : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns (e.g., methyl groups at 3' and 4', methanamine at position 2). Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular weight (calculated: 211.3 g/mol) and detects impurities .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Storage : Store in a dry, cool environment (2–8°C) under inert gas (e.g., N) to prevent oxidation of the amine group .
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if irritation persists .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc), PdCl(dppf)) with varying ligands (e.g., SPhos, RuPhos) to overcome steric hindrance from dimethyl groups .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene/water mixtures for coupling efficiency .
- Temperature Control : Lower temperatures (50–80°C) may reduce side reactions (e.g., dehalogenation) .
Data-Driven Approach : Use Design of Experiments (DoE) to statistically optimize parameters (e.g., catalyst loading, stoichiometry) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities (e.g., residual palladium) as confounding factors .
- Assay Standardization : Compare protocols (e.g., cell lines, incubation times) between studies. For example, discrepancies in IC values for enzyme inhibition may arise from varying ATP concentrations .
- Structural Analogues : Test derivatives (e.g., fluorinated biphenyl methanamines) to isolate structure-activity relationships (SAR) .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs, kinases). Focus on the methanamine group’s hydrogen-bonding potential and methyl groups’ hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of binding poses under physiological conditions .
- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and electron-donating effects of methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
